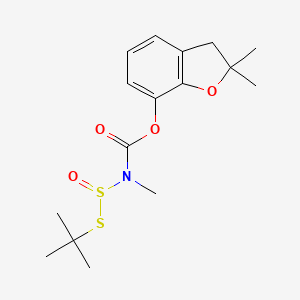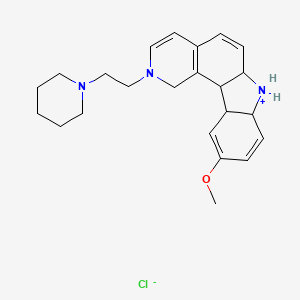
7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(2-(1-piperidinyl)ethyl)-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(2-(1-piperidinyl)ethyl)-, chloride: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a pyrido[4,3-c]carbazolium core, which is further modified with a methoxy group and a piperidinyl ethyl side chain. The chloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(2-(1-piperidinyl)ethyl)-, chloride typically involves multi-step organic reactions. The process begins with the formation of the pyrido[4,3-c]carbazolium core, followed by the introduction of the methoxy group and the piperidinyl ethyl side chain. The final step involves the conversion of the compound into its chloride salt form. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as crystallization and chromatography, are employed to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group or the piperidinyl ethyl side chain is modified.
Reduction: Reduction reactions may target the pyrido[4,3-c]carbazolium core, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used as a probe to study cellular processes and interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may be exploited to design new therapeutic agents targeting specific diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(2-(1-piperidinyl)ethyl)-, chloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
- 7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(2-(1-piperidinyl)ethyl)-, acetate
- 7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(2-(1-piperidinyl)ethyl)-, methanesulfonate
Comparison: Compared to its acetate and methanesulfonate counterparts, the chloride form of the compound offers distinct advantages in terms of solubility and stability. These properties make it more suitable for certain applications, such as in aqueous environments or where chloride ions play a specific role in the reaction mechanism.
属性
CAS 编号 |
75413-46-6 |
|---|---|
分子式 |
C23H32ClN3O |
分子量 |
402.0 g/mol |
IUPAC 名称 |
10-methoxy-2-(2-piperidin-1-ylethyl)-1,6a,7,7a,11a,11b-hexahydropyrido[4,3-c]carbazol-7-ium;chloride |
InChI |
InChI=1S/C23H31N3O.ClH/c1-27-18-6-8-21-19(15-18)23-20-16-26(14-13-25-10-3-2-4-11-25)12-9-17(20)5-7-22(23)24-21;/h5-9,12,15,19,21-24H,2-4,10-11,13-14,16H2,1H3;1H |
InChI 键 |
HVQJWZSNZXMBOU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2C(C=C1)[NH2+]C3C2C4=C(C=C3)C=CN(C4)CCN5CCCCC5.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


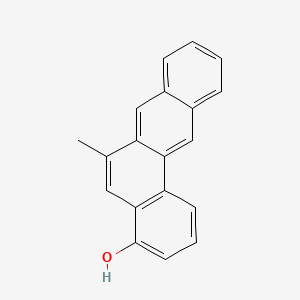
![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)
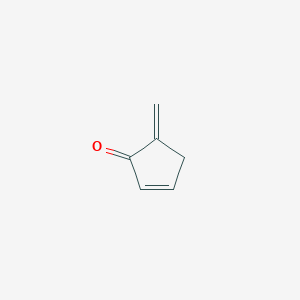
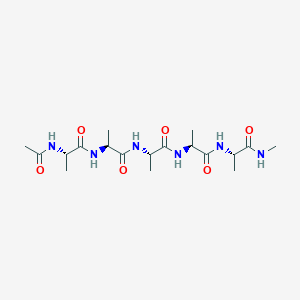
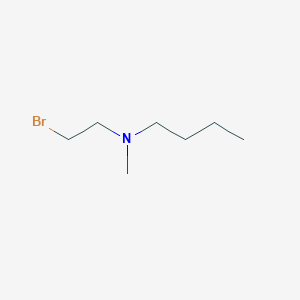
![1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14434614.png)
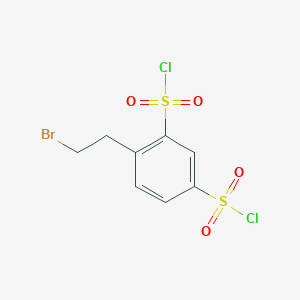

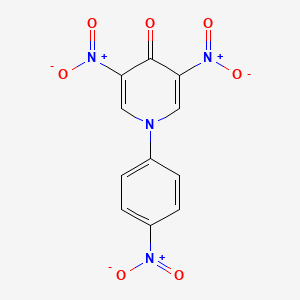
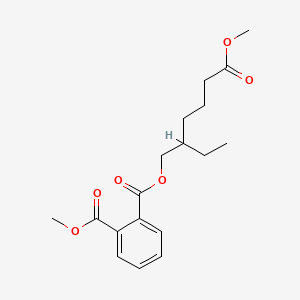
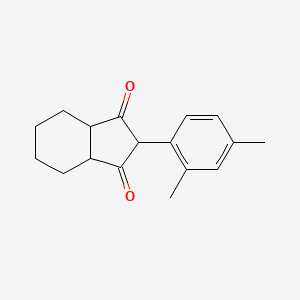
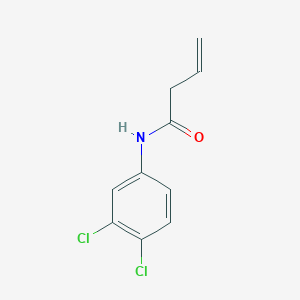
![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)
